molecular formula C13H21N3O B1483585 (1-(cyclopropylmethyl)-3-(piperidin-4-yl)-1H-pyrazol-5-yl)methanol CAS No. 2098070-69-8

(1-(cyclopropylmethyl)-3-(piperidin-4-yl)-1H-pyrazol-5-yl)methanol

Cat. No. B1483585
CAS RN: 2098070-69-8
M. Wt: 235.33 g/mol
InChI Key: VATFLXRBORWSII-UHFFFAOYSA-N
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Description

(1-(cyclopropylmethyl)-3-(piperidin-4-yl)-1H-pyrazol-5-yl)methanol, also known as CPMP, is a synthetic compound that has been used in a range of scientific research applications. It is a derivative of pyrazole, a five-membered heterocyclic ring that is composed of three carbon atoms and two nitrogen atoms. CPMP has been studied for its potential as a drug for the treatment of certain diseases, as well as its ability to act as a ligand for various proteins.

Scientific Research Applications

Synthesis and Structural Analysis

The compound [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol was synthesized via condensation of diphenyl(piperidin-4-yl)methanol with p-toluenesulfonyl chloride, showcasing a method to introduce sulfonyl functional groups to piperidine derivatives. The crystal structure was determined, revealing a chair conformation of the piperidine ring and typical tetrahedral geometry around the sulfur atom, demonstrating inter and intramolecular hydrogen bonds (H. R. Girish et al., 2008). A similar study on 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol emphasized the utility of these methods in synthesizing piperidine derivatives with specific structural features, which are crucial in developing pharmaceuticals and materials (S. B. Benakaprasad et al., 2007).

Antimicrobial and Anticancer Potential

A series of novel pyrazole derivatives, including those with structural motifs similar to (1-(cyclopropylmethyl)-3-(piperidin-4-yl)-1H-pyrazol-5-yl)methanol, have been synthesized and evaluated for their antimicrobial and anticancer activity. These derivatives demonstrated significant potential, with some compounds exhibiting higher anticancer activity than the reference drug doxorubicin, alongside possessing good to excellent antimicrobial activity. This highlights the compound's relevance in the development of new therapeutic agents (H. Hafez et al., 2016).

Chemical Synthesis Techniques

Research into the synthesis, characterization, and structural studies of related compounds, such as [1-(3,5-Dimethyl-2,3-dihydro-isoxazole-4-sulfonyl)-piperidin-4-yl}-diphenyl-methanol, has provided insights into efficient synthetic routes and the structural characterization of piperidine derivatives. These studies are vital for the advancement of synthetic organic chemistry and the development of novel compounds with potential applications in various scientific fields (S. Naveen et al., 2015).

properties

IUPAC Name

[2-(cyclopropylmethyl)-5-piperidin-4-ylpyrazol-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O/c17-9-12-7-13(11-3-5-14-6-4-11)15-16(12)8-10-1-2-10/h7,10-11,14,17H,1-6,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VATFLXRBORWSII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C(=CC(=N2)C3CCNCC3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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